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Introduction
Nitroxoline, an antibiotic traditionally used for urinary tract infections, has emerged as a potent

anti-angiogenic agent, showing promise in cancer therapy.[1][2] Angiogenesis, the formation of

new blood vessels, is a critical process in tumor growth and metastasis.[1] Nitroxoline exerts

its anti-angiogenic effects primarily through the inhibition of type 2 methionine aminopeptidase

(MetAP2) and sirtuin 1 (SIRT1), which are key regulators of endothelial cell function.[3][4] This

document provides detailed application notes and protocols for a range of in vitro and in vivo

assays to determine and quantify the anti-angiogenic properties of Nitroxoline.

Data Presentation: Quantitative Effects of
Nitroxoline
The following tables summarize the quantitative data on the inhibitory effects of Nitroxoline in

various anti-angiogenesis assays.

Table 1: In Vitro Inhibition of Endothelial Cell Functions by Nitroxoline

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b368727?utm_src=pdf-interest
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21088277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4841112/
https://pubmed.ncbi.nlm.nih.gov/21088277/
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001967/
https://www.researchgate.net/figure/Effect-of-nitroxoline-on-tumor-growth-and-angiogenesis-in-human-breast-cancer-xenografts_fig7_47815427
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://www.benchchem.com/product/b368727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b368727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Cell Line Parameter
Nitroxoline
Concentrati
on

Result Reference

MetAP2

Activity Assay
- IC₅₀ 54.8 nM

95% CI =

22.6 to 132.8

nM

[1]

HUVEC

Proliferation
HUVEC IC₅₀ 1.9 µM

95% CI =

1.54 to 2.39

µM

[1]

Tube

Formation
HUVEC Inhibition 5 and 10 µM

Dose-

dependent

inhibition

[3]

Tube

Formation
HMEC-1 Inhibition 10 µM

Reduced

tube

formation

[5]

Tube

Formation
SVEC4-10 Inhibition 10 µM

Reduced

tube

formation

[5]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of Nitroxoline
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Assay
Animal
Model

Treatment Outcome Result Reference

Breast

Cancer

Xenograft

Nude Mice

60 mg/kg

Nitroxoline

(i.p. every

other day)

Tumor

Volume

Reduction

60%

reduction

compared to

vehicle

[1]

Bladder

Cancer

Xenograft

Orthotopic

Mouse Model
Nitroxoline

Inhibition of

Tumor

Growth

Statistically

significant

inhibition

[1]

Matrigel Plug

Assay
Mice Nitroxoline

Microvessel

Density

Reduced

microvessel

density

[3]

Signaling Pathway of Nitroxoline's Anti-Angiogenic
Action
Nitroxoline's mechanism of action involves the inhibition of MetAP2 and SIRT1, leading to

downstream effects on the p53 signaling pathway, which in turn inhibits endothelial cell

proliferation and tube formation.

Nitroxoline

MetAP2Inhibits

SIRT1
Inhibits Endothelial Cell

Proliferation &
Tube Formation

Directly Inhibits

Promotes

Increased
p53 Acetylation

Leads to Inhibits

Click to download full resolution via product page

Caption: Nitroxoline inhibits MetAP2 and SIRT1, leading to reduced angiogenesis.
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Experimental Protocols
Endothelial Cell Proliferation Assay ([³H]-Thymidine
Incorporation)
This assay measures the proliferation of endothelial cells by quantifying the incorporation of

radiolabeled thymidine into newly synthesized DNA.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium

Nitroxoline

[³H]-Thymidine

Trypsin-EDTA

Scintillation fluid and counter

Protocol:

Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to

adhere overnight.

Treat the cells with various concentrations of Nitroxoline (e.g., 0.1 to 10 µM) or vehicle

control for 24 hours.

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.

Wash the cells twice with ice-cold PBS.

Add 100 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at

4°C to precipitate the DNA.

Wash the wells twice with 5% TCA.
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Solubilize the precipitated DNA by adding 100 µL of 0.1 M NaOH to each well.

Transfer the contents of each well to a scintillation vial containing scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix, a key step in angiogenesis.[3][6]

Materials:

HUVECs

Matrigel (or other basement membrane extract)

96-well plate

Nitroxoline

Calcein-AM (for visualization)

Fluorescence microscope

Protocol:

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel

per well.

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

Seed HUVECs (2 x 10⁴ cells per well) onto the Matrigel-coated wells.[3]

Treat the cells with Nitroxoline (e.g., 5 and 10 µM) or vehicle control.[3]

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-18 hours.[3]
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Carefully wash the cells with PBS.

Add Calcein-AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[3]

Wash the cells again with PBS.

Visualize the fluorescently labeled endothelial cell tubes using a fluorescence microscope.

Quantify tube formation by measuring parameters such as the number of junctions, total tube

length, and number of loops using image analysis software.

Coat 96-well plate
with Matrigel

Seed HUVECs

Treat with Nitroxoline
or Vehicle

Incubate (16-18h)

Stain with Calcein-AM

Visualize & Quantify
Tube Formation

Click to download full resolution via product page

Caption: Workflow for the endothelial cell tube formation assay.
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Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of Nitroxoline on the migration of endothelial or cancer cells,

another crucial aspect of angiogenesis and metastasis.

Materials:

Endothelial or cancer cells (e.g., bladder cancer cell lines)

6-well plate

Pipette tip (p200) or cell scraper

Nitroxoline

Microscope with a camera

Protocol:

Seed cells in a 6-well plate and grow them to a confluent monolayer.

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

Wash the wells with PBS to remove detached cells.

Add fresh medium containing different concentrations of Nitroxoline or vehicle control.

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24

hours).

Measure the width of the scratch at different points for each condition and time point.

Calculate the percentage of wound closure to determine the effect of Nitroxoline on cell

migration.

In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a Matrigel plug implanted

in mice, providing a direct measure of angiogenesis.
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Materials:

Matrigel mixed with pro-angiogenic factors (e.g., bFGF, VEGF)

Nitroxoline

Mice (e.g., C57BL/6)

Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

Mix ice-cold Matrigel with a pro-angiogenic factor and Nitroxoline or vehicle control.

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

Quantify angiogenesis by:

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration

using a Drabkin's reagent-based kit.

Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the

endothelial cell marker CD31 to visualize and quantify microvessel density.
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Caption: Workflow for the in vivo Matrigel plug assay.

Conclusion
The assays described provide a comprehensive framework for evaluating the anti-angiogenic

properties of Nitroxoline. The data consistently demonstrates Nitroxoline's ability to inhibit

key processes in angiogenesis both in vitro and in vivo. These protocols can be adapted for the

screening and characterization of other potential anti-angiogenic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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